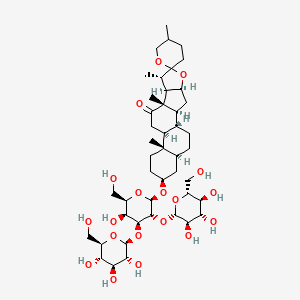

Agavasaponin C'

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Agavasaponin C' is a biochemical.

科学的研究の応用

Biological Activities of Agavasaponin C

Agavasaponin C has been studied for its diverse biological activities, which include:

- Anti-inflammatory Effects : Research indicates that Agavasaponin C exhibits significant anti-inflammatory properties. For instance, studies have shown that extracts from Agave americana and other species can reduce edema in animal models. In one study, the hydroalcoholic extract of A. americana (100-400 mg/kg) demonstrated a concentration-dependent reduction in paw edema due to its ability to inhibit key inflammatory mediators such as cyclooxygenases and lipoxygenases .

- Anticancer Properties : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. While some studies reported limited activity against certain lines (e.g., MCF-7 breast cancer), others indicated that saponins from Agave species could inhibit tumor growth by modulating the expression of critical enzymes involved in cancer progression .

- Neuroprotective Potential : Recent literature suggests that Agavasaponin C may have applications in managing neuroinflammation. Its ability to modulate inflammatory pathways could be beneficial in treating chronic neurodegenerative diseases .

Anti-Inflammatory Activity

A study published in 2013 evaluated the anti-inflammatory effects of various Agave species, including A. americana and A. tequilana. The results indicated a significant reduction in inflammation markers, with specific doses achieving up to 90% inhibition of edema in experimental models .

| Species | Dose (mg/kg) | Edema Inhibition (%) |

|---|---|---|

| A. americana | 100 | 50 |

| A. tequilana | 50 | 60 |

| A. angustifolia | 200 | 68 |

Anticancer Activity

In a comparative study assessing the cytotoxicity of Agave extracts against cancer cell lines, it was found that while Agavasaponin C showed limited efficacy against some lines, it did exhibit significant activity against others when combined with other phytochemicals present in the extracts .

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MCF-7 (Breast Cancer) | >500 | Low |

| NCI-H460 (Lung Cancer) | >400 | Moderate |

| HeLa (Cervical Cancer) | 82.70 | High |

Neuroinflammation Management

Research focusing on the neuroprotective effects of Agave compounds highlighted their potential in treating neuroinflammatory conditions. A review noted that saponins like Agavasaponin C can inhibit pro-inflammatory cytokines and may offer therapeutic benefits for conditions such as Alzheimer’s disease .

化学反応の分析

Structural Elucidation of Agave Saponins

Steroidal saponins from Agave species typically consist of a spirostan or furostan aglycone backbone linked to sugar chains. For example:

-

Macroacanthosides A–C (Agave macroacantha) and coloratoside C (Agave colorata) exhibit variations in sugar chain composition and aglycone oxygenation .

-

Key structural features include hydroxylation at C-2 of the aglycone, which significantly influences ¹³C NMR chemical shifts of adjacent sugar units (e.g., galactose and glucopyranose) .

Influence of Aglycone Functional Groups on Reactivity

The presence of a hydroxy group at C-2 of the aglycone alters chemical shifts in the sugar chain:

| Sugar Unit | Chemical Shift Change (Δ) |

|---|---|

| C-1 Galactose | +0.7 ppm (S5Rha chain) |

| C-2 Galactose | -0.6 ppm (S5Rha chain) |

| C-3 Gluc’ | -0.3 ppm (S4 chain) |

This effect arises from hydrogen bonding between the C-2 hydroxy group and oxygen atoms in the galactose moiety, altering spatial arrangements .

Phytotoxicity and Bioactivity

Saponin-rich fractions from Agave species exhibit herbicidal activity , with phytotoxic effects correlating to their aglycone oxygenation and sugar chain complexity . For example:

-

Hecogenin derivatives (e.g., hecogenin-3-O-glycosides) show reduced phytotoxicity compared to smilagenin derivatives .

-

The sugar chain length and substitution pattern (e.g., xylose vs. rhamnose) influence bioactivity .

Analytical Methods for Dereplication

A workflow combining UPLC-QTOF/MS , HMAI (Hybrid Molecular Analysis Interface) , and NMR spectroscopy enables rapid identification of saponins in mixtures :

-

UPLC-QTOF/MS E detects molecular ions and fragments (e.g., [Aglycone − H + 162] for glycosidic bond cleavage) .

-

HMAI correlates ¹H NMR signals with ¹³C shifts to identify aglycone features (e.g., methyl groups at C-19 or C-27) .

-

ROESY NMR reveals spatial interactions between aglycone and sugar protons, aiding conformational analysis .

Comparative Analysis of Sugar Chains

Differences in ¹³C NMR shifts between sugar chains (e.g., S4, S5Rha, S5Xyl) highlight structural variations:

| Sugar Chain | Key Shift Differences |

|---|---|

| S4 | C-3 Glu’ deshielded by 5 ppm |

| S5Rha | C-3 Glu’ deshielded by 8 ppm |

| S5Xyl | C-3 Glu’ deshielded by 8.9 ppm |

These shifts reflect glycosidic bond substitutions and adjacent functional groups .

特性

CAS番号 |

56316-35-9 |

|---|---|

分子式 |

C45H72O19 |

分子量 |

917 g/mol |

IUPAC名 |

(1R,2S,4S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |

InChI |

InChI=1S/C45H72O19/c1-18-7-10-45(57-17-18)19(2)30-25(64-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)58-42-39(63-41-37(56)35(54)32(51)27(15-47)60-41)38(33(52)28(16-48)61-42)62-40-36(55)34(53)31(50)26(14-46)59-40/h18-28,30-42,46-48,50-56H,5-17H2,1-4H3/t18?,19-,20-,21-,22+,23-,24-,25-,26+,27+,28+,30-,31+,32+,33-,34-,35-,36+,37+,38-,39+,40-,41-,42+,43-,44+,45?/m0/s1 |

InChIキー |

VGWBUQPQZOSEEG-NNHMZJIGSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

異性体SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)OC19CCC(CO9)C |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Agavasaponin C'; Agavoside C', |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。